

Advanced Spectroscopic Characterization of Non-Terpenoid -Unsaturated Ketones

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Compound of Interest

Compound Name: 4-Ethylidene-8-methylnon-7-EN-2-one
CAS No.: 61692-33-9
Cat. No.: B14568860

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Executive Summary

This technical guide provides a rigorous framework for the structural elucidation of non-terpenoid

-unsaturated ketones (enones). Unlike terpenoid derivatives (e.g., ionones, carvone) which often possess established spectral fingerprints, synthetic non-terpenoid enones—such as chalcones, fatty acid derivatives, and pharmaceutical intermediates—require first-principles analysis. This guide synthesizes electronic theory with practical spectroscopic protocols (UV-Vis, IR, NMR, MS) to establish a self-validating characterization workflow for drug development professionals and organic chemists.

Structural Fundamentals & Electronic Theory

The physicochemical behavior of

-unsaturated ketones is governed by the conjugation between the carbonyl group () and the alkene (

). This interaction creates a delocalized

-electron system, represented by resonance structures that dictate spectroscopic observables.

Resonance and Dipole Moment

Resonance contributors (A and B below) explain the electrophilic nature of the

-carbon and the nucleophilic character of the carbonyl oxygen.

- Structure A (Neutral):
- Structure B (Charge Separated):

Spectroscopic Consequence:

- IR: The single-bond character in Structure B weakens the C-O bond, lowering its stretching frequency compared to saturated ketones.
- NMR: The positive charge density on the carbonyl carbon leads to significant deshielding (downfield shift).

Conformational Isomerism (s-cis vs. s-trans)

Rotation around the

single bond creates two planar conformers: s-cis and s-trans.^{[1][2]}

- s-trans: Generally more stable due to minimized steric repulsion.
- s-cis: Often required for photocyclization or specific receptor binding.

Differentiation Rule:

- Dipole Alignment: In s-cis, the C=O and C-O dipoles are roughly parallel (additive), increasing the net dipole moment.

- IR Frequency: The s-cis conformer typically exhibits a higher stretching frequency ($\sim 1690\text{ cm}^{-1}$) compared to s-trans ($\sim 1670\text{ cm}^{-1}$) due to field effects and dipolar repulsion which stiffens the bond [1].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis is the primary tool for confirming the extent of conjugation. The absorption maximum () corresponds to the transition.

Woodward-Fieser Rules for Enones

To predict

in ethanol, use the base values and increments below.

Structural Feature	Increment (nm)
Base Value (Acyclic or 6-membered ring)	215
Base Value (5-membered ring)	202
Double Bond Extending Conjugation	+30
Exocyclic Double Bond	+5
Homodienyl Component	+39
Alkyl Substituent / Ring Residue	
-position	+10
-position	+12
-position and higher	+18
Polar Groups	
-OH (/ /)	+35 / +30 / +50
-OMe (/ /)	+35 / +30 / +17
-Cl (/)	+15 / +12
-Br (/)	+25 / +30

/	
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<hr/>	
-NR	
(+95
)	
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Table 1: Woodward-Fieser increments for

-unsaturated ketones [2].

Calculation Example: 3-Methyl-2-cyclohexenone

- Base (6-membered enone): 215 nm
- -substituent (Methyl): +12 nm
- -ring residue: +12 nm (The ring carbon at the position counts as a residue)
- Total Calculated
: 239 nm[3]
- Experimental: ~238-240 nm (in Ethanol).

Infrared (IR) Spectroscopy

IR provides rapid identification of the enone functionality and conformational state.

Characteristic Bands

Vibration Mode	Frequency (cm ⁻¹)	Intensity	Notes
C=O[4] Stretch	1660 – 1690	Strong	Lower than saturated ketones (1715 cm ⁻¹) due to conjugation.
C=C Stretch	1600 – 1650	Medium/Weak	Often split; lower frequency than isolated alkenes.
=C-H Stretch	3000 – 3100	Weak	Diagnostic for unsaturation.
=C-H Bend (oop)	960 – 980	Strong	Specific for trans-alkenes (e.g., chalcones).
=C-H Bend (oop)	670 – 730	Medium	Specific for cis-alkenes.

Table 2: IR diagnostic bands for non-terpenoid enones [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for stereochemical assignment and structural connectivity.

H NMR (Proton)

- -Proton: Highly deshielded (6.5 – 7.5+ ppm) due to the electron-withdrawing nature of the carbonyl (resonance effect).
- -Proton: Less deshielded (5.8 – 6.5 ppm).
- Coupling Constants ():
 - Trans (E-isomer):

Hz (Typical for chalcones).

- Cis (Z-isomer):

Hz.

C NMR (Carbon)

A critical distinction exists between saturated and conjugated ketones in

C NMR.

- Carbonyl Carbon (): Conjugation shields the carbonyl nucleus relative to saturated analogs.
 - Saturated Ketone:
205 – 220 ppm.[5]
 - -Unsaturated Ketone:
190 – 205 ppm [4].
- -Carbon: Deshielded (130 – 160 ppm) due to positive charge character.
- -Carbon: Shielded relative to (120 – 135 ppm).

2D NMR Workflow

For complex non-terpenoids, 1D spectra are insufficient.

- HSQC: Correlates protons to attached carbons (identifies and

pairs).

- HMBC: Correlations from

to

and

protons (2-3 bond) confirm the enone linkage.

Mass Spectrometry (MS)

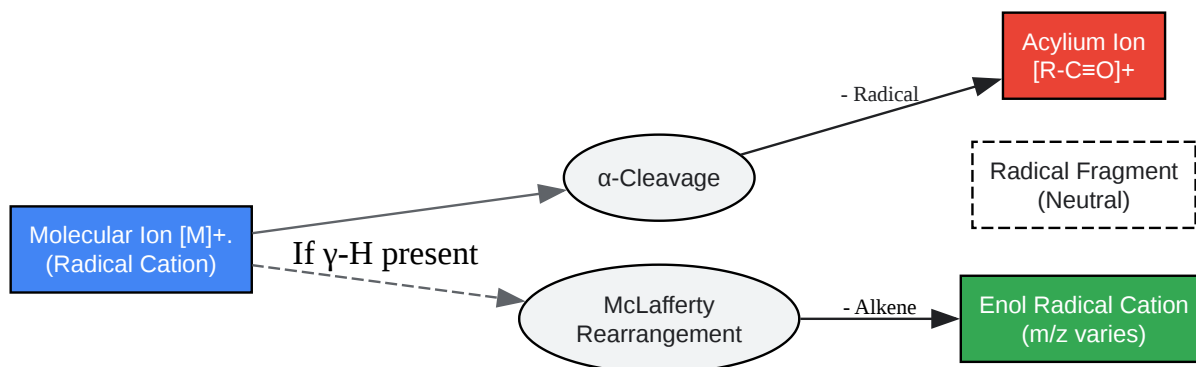
Fragmentation of non-terpenoid enones is dominated by

-cleavage and rearrangements.

Fragmentation Logic

- -Cleavage: Breaking the bond between the carbonyl carbon and the α -carbon (or the alkyl group on the other side).
- McLafferty Rearrangement: Occurs if a γ -hydrogen is present on the alkyl chain (not applicable to diaryl chalcones, but relevant for fatty enones).

Fragmentation Pathway Diagram



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Figure 1: Primary fragmentation pathways for

-unsaturated ketones in Electron Impact (EI) MS.

Comprehensive Experimental Protocol

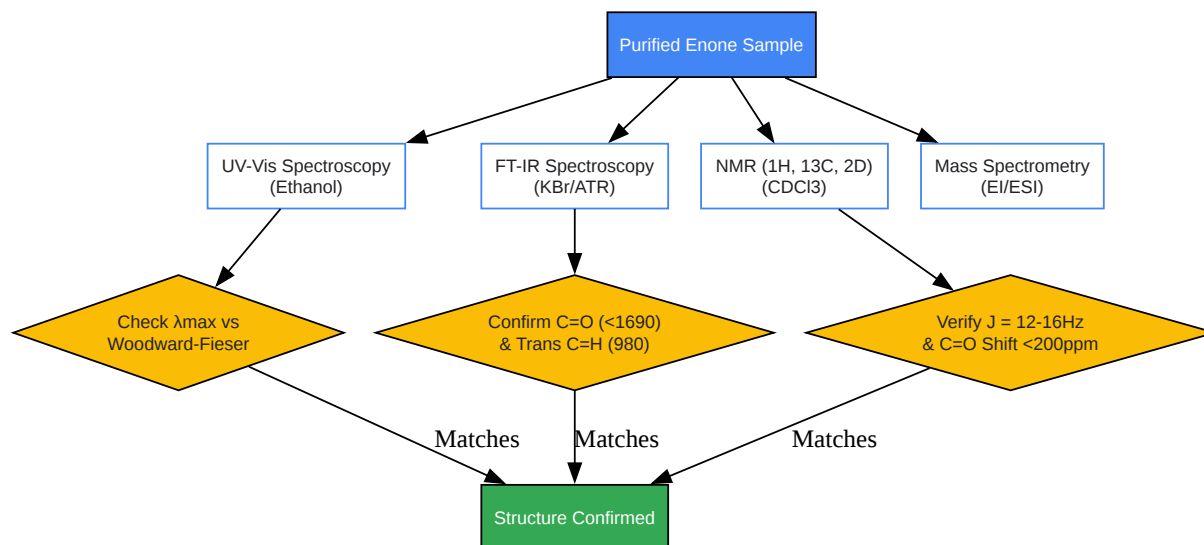
Case Study: Synthesis and Characterization of a Chalcone (1,3-Diphenyl-2-propen-1-one).

Synthesis (Claisen-Schmidt Condensation)

- Reagents: Acetophenone (10 mmol), Benzaldehyde (10 mmol), NaOH (10% aq), Ethanol (15 mL).
- Procedure: Mix aldehyde and ketone in ethanol. Add NaOH dropwise at 0°C. Stir at RT for 4-12 hours.
- Workup: Pour into ice water, neutralize with HCl (10%), filter the precipitate.
- Purification: Recrystallize from ethanol to obtain pure trans-chalcone.

Characterization Workflow

This protocol ensures self-validation by cross-referencing spectral data.



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Figure 2: Integrated spectroscopic validation workflow for enone characterization.

Data Analysis Checklist

- UV-Vis: Does
match the calculated Woodward-Fieser value (5 nm)?
- IR: Is the
band below 1700 cm⁻¹? Is the
band visible?
- 1H NMR: Is the vinyl coupling constant
Hz (for trans)?

- ¹³C NMR: Is the carbonyl carbon signal upfield of 205 ppm?

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